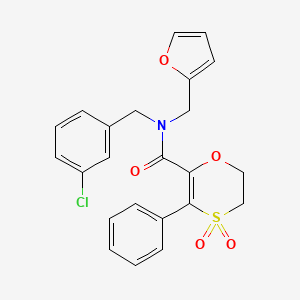

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

The compound N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a derivative of the 1,4-oxathiine carboxamide class, characterized by a 5,6-dihydro-1,4-oxathiine ring system with a 4,4-dioxide modification. The target compound substitutes the pyridin-2-yl group with a furan-2-ylmethyl moiety, altering electronic and steric properties.

Key inferred properties (based on structural analogs):

- Molecular formula: Likely C₂₄H₂₁ClN₂O₅S (estimated by replacing pyridine in ’s compound with furan-methyl).

- Molecular weight: ~497.0 g/mol (estimated).

- Functional groups: 3-chlorobenzyl, furan-2-ylmethyl, phenyl, and a 1,4-oxathiine-2-carboxamide core with 4,4-dioxide.

- Potential applications: Similar to oxathiine derivatives (e.g., carboxin, oxycarboxin), it may exhibit fungicidal or pesticidal activity .

Properties

Molecular Formula |

C23H20ClNO5S |

|---|---|

Molecular Weight |

457.9 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C23H20ClNO5S/c24-19-9-4-6-17(14-19)15-25(16-20-10-5-11-29-20)23(26)21-22(18-7-2-1-3-8-18)31(27,28)13-12-30-21/h1-11,14H,12-13,15-16H2 |

InChI Key |

DRURNLREEAODNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s core structure aligns with oxathiine carboxamides, but substituents critically influence its behavior. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact: The furan-2-ylmethyl group in the target compound introduces an oxygen-rich heterocycle, enhancing electron density compared to the nitrogen-containing pyridin-2-yl in its analog . This may improve solubility in polar solvents or alter binding to biological targets.

4,4-Dioxide Modification: Shared with oxycarboxin, this modification likely improves metabolic stability compared to non-oxidized analogs like carboxin .

Molecular Weight and Complexity :

- The target compound’s higher molecular weight (~497 vs. 235–267 for carboxin/oxycarboxin) suggests a broader interaction profile but may reduce bioavailability.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

- Lipophilicity: The target compound’s higher LogP (estimated) vs.

- Thermal Stability : The 4,4-dioxide group may enhance stability, as seen in oxycarboxin’s commercial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.